4-Piperazin-1-ilquinazolina

Descripción general

Descripción

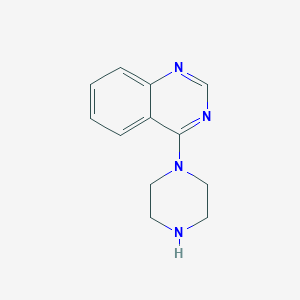

4-Piperazin-1-ylquinazoline is a useful research compound. Its molecular formula is C12H14N4 and its molecular weight is 214.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4-Piperazin-1-ylquinazoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Piperazin-1-ylquinazoline including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Inhibición del Receptor del Factor de Crecimiento Derivado de Plaquetas (PDGF)

La 4-Piperazin-1-ilquinazolina ha sido identificada como un potente, selectivo e inhibitor oralmente biodisponible del receptor del factor de crecimiento derivado de plaquetas (PDGF) . Esta aplicación es particularmente importante en el campo de la oncología, ya que el PDGF juega un papel crucial en la proliferación celular y la formación de vasos sanguíneos en los tumores .

Aplicaciones Anticancerígenas

Los heterociclos de piperazina, incluida la this compound, se han destacado por su potencial como agentes anticancerígenos . Se ha encontrado que son efectivos contra varios tipos de cáncer, incluyendo cáncer de mama e hígado .

Propiedades Antiangiogénicas

Los derivados de this compound han mostrado propiedades antiangiogénicas prometedoras . Los agentes antiangiogénicos previenen la formación de nuevos vasos sanguíneos, lo que es un proceso crítico en el crecimiento y la propagación de las células cancerosas .

Actividades Antiproliferativas

Estos compuestos han demostrado actividades antiproliferativas significativas contra varias líneas celulares cancerosas . Los agentes antiproliferativos inhiben el crecimiento y la multiplicación de las células, lo que es particularmente útil para ralentizar la progresión del cáncer .

Actividades Antiapopóticas

Los derivados de this compound también han mostrado actividades antiapoptóticas . Estos compuestos pueden prevenir la muerte celular programada (apoptosis), que es un mecanismo común por el cual las células cancerosas evaden las defensas naturales del cuerpo .

Inhibición del Receptor del Factor de Crecimiento Endotelial Vascular 2 (VEGFR2)

Algunos derivados de this compound han sido diseñados y sintetizados como inhibidores de VEGFR2 . VEGFR2 juega un papel clave en la angiogénesis, y su inhibición puede ayudar a prevenir el crecimiento y la propagación de las células cancerosas .

Mecanismo De Acción

Target of Action

The primary target of 4-Piperazin-1-ylquinazoline is the Platelet-Derived Growth Factor (PDGF) receptor . The PDGF receptor plays a crucial role in cell growth, proliferation, and differentiation. It is often overexpressed in various types of cancers, making it a significant target for cancer therapeutics .

Mode of Action

4-Piperazin-1-ylquinazoline interacts with the PDGF receptor, inhibiting its activity . This interaction blocks the signaling pathways initiated by the PDGF receptor, thereby inhibiting cell proliferation and growth .

Biochemical Pathways

The inhibition of the PDGF receptor by 4-Piperazin-1-ylquinazoline affects several downstream biochemical pathways. These include pathways involved in cell growth, proliferation, and differentiation

Pharmacokinetics

It has been described as orally bioavailable , suggesting that it can be absorbed through the gastrointestinal tract and distributed throughout the body

Result of Action

The inhibition of the PDGF receptor by 4-Piperazin-1-ylquinazoline leads to a decrease in cell proliferation and growth . This can result in the inhibition of tumor growth in cancers where the PDGF receptor is overexpressed .

Análisis Bioquímico

Biochemical Properties

4-Piperazin-1-ylquinazoline plays a crucial role in biochemical reactions, particularly as an inhibitor of the platelet-derived growth factor (PDGF) receptor . This compound interacts with the PDGF receptor by binding to its active site, thereby preventing the receptor’s activation and subsequent signaling cascade. Additionally, 4-Piperazin-1-ylquinazoline has been shown to interact with other biomolecules, including various kinases and enzymes involved in cellular proliferation and survival . The nature of these interactions is primarily inhibitory, as the compound blocks the enzymatic activity and disrupts the signaling pathways that promote cell growth and division.

Cellular Effects

The effects of 4-Piperazin-1-ylquinazoline on various types of cells and cellular processes are profound. This compound has been demonstrated to influence cell function by inhibiting key signaling pathways, such as the PDGF receptor pathway . By blocking this pathway, 4-Piperazin-1-ylquinazoline can reduce cellular proliferation and induce apoptosis in certain cancer cell lines. Furthermore, it affects gene expression by downregulating the expression of genes involved in cell cycle progression and survival . The compound also impacts cellular metabolism by altering the activity of metabolic enzymes and reducing the availability of essential metabolites required for cell growth .

Molecular Mechanism

At the molecular level, 4-Piperazin-1-ylquinazoline exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of the PDGF receptor by binding to its active site . This binding prevents the receptor from undergoing conformational changes necessary for its activation, thereby blocking downstream signaling pathways. Additionally, 4-Piperazin-1-ylquinazoline can inhibit other kinases and enzymes by a similar mechanism, leading to a broad-spectrum inhibition of cellular signaling . The compound also influences gene expression by modulating transcription factors and other regulatory proteins, resulting in changes in the expression of genes involved in cell growth and survival .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Piperazin-1-ylquinazoline have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Its long-term effects on cellular function can vary depending on the duration of exposure and the specific cell type being studied. In vitro studies have shown that prolonged exposure to 4-Piperazin-1-ylquinazoline can lead to sustained inhibition of cell proliferation and induction of apoptosis . In vivo studies have also demonstrated that the compound can have long-lasting effects on tumor growth and metastasis .

Dosage Effects in Animal Models

The effects of 4-Piperazin-1-ylquinazoline vary with different dosages in animal models. At low doses, the compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, 4-Piperazin-1-ylquinazoline can induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve a therapeutic effect, and exceeding this dosage can lead to adverse effects . These findings highlight the importance of optimizing the dosage to balance efficacy and safety in therapeutic applications.

Metabolic Pathways

4-Piperazin-1-ylquinazoline is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors . The compound is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can have different biological activities and contribute to the overall pharmacological profile of the compound. Additionally, 4-Piperazin-1-ylquinazoline can affect metabolic flux by altering the activity of key metabolic enzymes, resulting in changes in the levels of essential metabolites .

Transport and Distribution

The transport and distribution of 4-Piperazin-1-ylquinazoline within cells and tissues are mediated by various transporters and binding proteins . The compound can be actively transported into cells by specific transporters, where it accumulates in the cytoplasm and other cellular compartments . Additionally, 4-Piperazin-1-ylquinazoline can bind to plasma proteins, which can influence its distribution and bioavailability . The compound’s localization within tissues can also be affected by its interactions with binding proteins and other cellular components .

Subcellular Localization

The subcellular localization of 4-Piperazin-1-ylquinazoline is crucial for its activity and function. The compound has been shown to localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . This localization is mediated by specific targeting signals and post-translational modifications that direct the compound to its functional sites . The subcellular distribution of 4-Piperazin-1-ylquinazoline can influence its interactions with biomolecules and its overall pharmacological effects .

Actividad Biológica

4-Piperazin-1-ylquinazoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis, structure-activity relationships (SAR), and relevant case studies.

1. Overview of 4-Piperazin-1-ylquinazoline

4-Piperazin-1-ylquinazoline belongs to the quinazoline family, which is known for its broad spectrum of pharmacological activities including anticancer, antimicrobial, and antihypertensive effects. The piperazine moiety enhances the solubility and biological activity of quinazoline derivatives, making them promising candidates for drug development.

2.1 Anticancer Activity

Research has demonstrated that derivatives of 4-piperazin-1-ylquinazoline exhibit potent anticancer properties. For instance, a study identified several quinazoline derivatives that act as inhibitors of the platelet-derived growth factor receptor (PDGFR), with significant effects on cell proliferation in various cancer cell lines . The structure-activity relationship (SAR) studies indicated that modifications at specific positions of the quinazoline ring can enhance potency and selectivity against cancer cells.

2.2 Antimicrobial Properties

The compound has also shown promising antimicrobial activity. A series of piperazine-containing quinazoline derivatives were evaluated against various microbial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that these compounds possess significant antibacterial and antifungal properties, with minimum inhibitory concentrations (MICs) demonstrating effectiveness against multiple pathogens .

2.3 Antimalarial Activity

Notably, some derivatives have been investigated for their antimalarial activity. A study reported enhanced solubility and in vivo efficacy of piperazine-substituted quinolones against liver stages of malaria parasites, highlighting the potential for developing new antimalarial therapies based on the quinazoline scaffold .

3. Structure-Activity Relationship (SAR)

The SAR analysis reveals critical insights into how modifications to the piperazine and quinazoline structures affect biological activity:

| Compound | Substituent | IC50 (nM) | Activity |

|---|---|---|---|

| CT53986 | Thiourea | 50 | PDGFR Inhibition |

| 8a | N-Phenyl | 4.5 | Antimalarial |

| PRP7A6 | Benzamide | 30 | Antimicrobial |

This table summarizes key findings from various studies indicating how specific substitutions can enhance or diminish biological activities.

4.1 PDGFR Inhibition

A significant study focused on the synthesis of 4-piperazin-1-ylquinazoline derivatives as selective PDGFR inhibitors. The optimized compounds displayed oral bioavailability and potent inhibition of PDGFR phosphorylation in vitro, suggesting their potential as therapeutic agents for conditions like cancer .

4.2 Antimicrobial Efficacy

Another investigation assessed the antibacterial properties of synthesized quinazoline derivatives using agar well diffusion methods. The compounds exhibited notable activity against Gram-positive and Gram-negative bacteria, with PRP7A6 showing the most potent effects against Pseudomonas aeruginosa .

4.3 Antimalarial Studies

In vivo tests using Plasmodium berghei models demonstrated that certain piperazine-substituted quinazolines effectively reduced parasitemia levels, indicating their potential as new antimalarial drugs .

5. Conclusion

The biological activity of 4-piperazin-1-ylquinazoline highlights its potential as a versatile pharmacophore in drug development. Its ability to inhibit key biological targets across various disease states makes it a valuable compound for further research and optimization.

Propiedades

IUPAC Name |

4-piperazin-1-ylquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4/c1-2-4-11-10(3-1)12(15-9-14-11)16-7-5-13-6-8-16/h1-4,9,13H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLTHGJYCURVMAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC=NC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10365399 | |

| Record name | 4-piperazin-1-ylquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10365399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59215-41-7 | |

| Record name | 4-(1-Piperazinyl)quinazoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59215-41-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-piperazin-1-ylquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10365399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(1-Piperazinyl)quinazoline dihydrochloride dihydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.